(6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2lambda5,4lambda5-trioxadiphosphocan-7-ol (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2lambda5,4lambda5-trioxadiphosphocan-7-ol 2-C-methyl-D-erythritol 2,4-cyclic diphosphate is a tetritol phosphate. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2-C-methyl-D-erythritol 2,4-cyclic diphosphate(2-).
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2C-Methyl-D-erythritol 2,4-cyclodiphosphate is a natural product found in Arabidopsis thaliana, Campylobacter jejuni, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 151435-51-7
VCID: VC21271398
InChI: InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
SMILES: CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO
Molecular Formula: C5H12O9P2
Molecular Weight: 278.09 g/mol

(6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2lambda5,4lambda5-trioxadiphosphocan-7-ol

CAS No.: 151435-51-7

Cat. No.: VC21271398

Molecular Formula: C5H12O9P2

Molecular Weight: 278.09 g/mol

* For research use only. Not for human or veterinary use.

(6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2lambda5,4lambda5-trioxadiphosphocan-7-ol - 151435-51-7

Specification

Description 2-C-methyl-D-erythritol 2,4-cyclic diphosphate is a tetritol phosphate. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2-C-methyl-D-erythritol 2,4-cyclic diphosphate(2-).
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2C-Methyl-D-erythritol 2,4-cyclodiphosphate is a natural product found in Arabidopsis thaliana, Campylobacter jejuni, and other organisms with data available.
CAS No. 151435-51-7
Molecular Formula C5H12O9P2
Molecular Weight 278.09 g/mol
IUPAC Name (6S,7R)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol
Standard InChI InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
Standard InChI Key SFRQRNJMIIUYDI-UHNVWZDZSA-N
Isomeric SMILES C[C@@]1([C@@H](COP(=O)(OP(=O)(O1)O)O)O)CO
SMILES CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO
Canonical SMILES CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO

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